2-Iodosobenzoic acid

Description

Historical Context and Evolution of Hypervalent Iodine Reagents

The journey of hypervalent iodine chemistry is a rich narrative of discovery, spanning from initial curiosities in the late 19th century to the development of sophisticated and highly selective reagents used today.

The field of polyvalent organoiodine chemistry began in 1886 with the German chemist Conrad Willgerodt's synthesis of the first stable organic hypervalent iodine compound, (dichloroiodo)benzene. e-bookshelf.deresearchgate.netsemanticscholar.orgnih.gov This pioneering work was quickly followed by the preparation of other foundational iodine(III) and iodine(V) compounds. Key milestones in this early period include the synthesis of (diacetoxyiodo)benzene (B116549) and iodosylbenzene in 1892, and crucially, the preparation of 2-iodoxybenzoic acid (IBX) in 1893. e-bookshelf.desemanticscholar.org In 1894, the first diaryliodonium salts were reported by C. Hartmann and V. Meyer, further expanding the structural diversity of this new class of compounds. e-bookshelf.desemanticscholar.org Despite these early discoveries, research activity remained relatively low for several decades until a renaissance of interest began in the late 1970s and early 1980s, spurred by the work of researchers like J.C. Martin, R.M. Moriarty, and G.F. Koser, who began to unlock the synthetic potential of these reagents. semanticscholar.orgwiley-vch.de

| Year | Discovery | Discoverer(s) |

| 1886 | First polyvalent organoiodine compound, (dichloroiodo)benzene. e-bookshelf.deresearchgate.netresearchgate.net | C. Willgerodt. e-bookshelf.deresearchgate.netresearchgate.net |

| 1892 | Synthesis of (diacetoxyiodo)benzene and iodosylbenzene. e-bookshelf.desemanticscholar.org | C. Willgerodt. semanticscholar.org |

| 1893 | Preparation of 2-iodoxybenzoic acid (IBX). e-bookshelf.desemanticscholar.org | - |

| 1894 | First synthesis of diaryliodonium salts. e-bookshelf.de | C. Hartmann & V. Meyer. e-bookshelf.de |

2-Iodosobenzoic acid (IBA) and its pentavalent counterpart, 2-iodoxybenzoic acid (IBX), are cyclic hypervalent iodine reagents that benefit from an endogenous ligand—the adjacent carboxy group. mdpi.com IBX, first prepared in 1893, is synthesized through the oxidation of 2-iodobenzoic acid, a reaction for which modern, environmentally friendly procedures using oxidants like Oxone have been developed. orientjchem.orgwikipedia.org IBA is a trivalent cyclic hypervalent iodine compound that can be prepared from 2-iodobenzoic acid under mild conditions, for instance, using Oxone® in an aqueous solution. mdpi.comresearchgate.net It serves as a valuable oxidant itself and as a precursor for other cyclic iodine(III) derivatives. mdpi.comresearchgate.net The development of stable and soluble derivatives, such as esters of 2-iodoxybenzoic acid (IBX-esters) and the well-known Dess-Martin periodinane (DMP), which is the triacetate of IBX, significantly broadened the applicability of this class of reagents by overcoming the solubility issues associated with IBX. acs.orgresearchgate.net

A major driver for the explosive growth in hypervalent iodine chemistry since the late 20th century has been the increasing demand for green and sustainable chemical processes. acs.orgingentaconnect.com Hypervalent iodine reagents have emerged as attractive alternatives to conventional oxidants based on toxic heavy metals such as mercury, thallium, lead, and chromium. researchgate.nete-bookshelf.dersc.org These metal-based reagents pose significant environmental and health risks. In contrast, hypervalent iodine compounds are generally characterized by their low toxicity, stability, and environmentally friendly nature. ingentaconnect.comcardiff.ac.ukscispace.com Their reactions are often performed under mild conditions and their byproducts are typically non-toxic iodoarenes, which can often be recycled back to the active oxidant, further enhancing their green credentials. mdpi.comrsc.org

Emergence of this compound and its Derivatives

Fundamental Principles of Hypervalency in Iodine Compounds

The unique reactivity of compounds like this compound is rooted in the concept of hypervalency, which describes the ability of a main group element, such as iodine, to formally accommodate more than eight electrons in its valence shell. illinois.edu This phenomenon is explained not by the involvement of d-orbitals, but by a more nuanced bonding model.

The electronic structure of hypervalent iodine compounds is best described by the three-center-four-electron (3c-4e) bond model, independently proposed by George C. Pimentel and Robert E. Rundle in the 1950s. acs.orgillinois.eduwikipedia.org This model explains the bonding in the linear L-I-L arrangement typical of iodine(III) compounds. acs.org The bonding arises from the overlap of a 5p orbital on the central iodine atom with an orbital from each of the two axial ligands. acs.orge-bookshelf.deillinois.edu This interaction generates three molecular orbitals: one bonding (ψ), one non-bonding (ψn), and one anti-bonding (ψ*). illinois.edu The four valence electrons occupy the bonding and non-bonding orbitals, resulting in a net bond order of 0.5 for each I-L interaction. wikipedia.org This "hypervalent bond" is characteristically longer and weaker than a standard covalent bond. acs.orge-bookshelf.deorganic-chemistry.org

The 3c-4e bond model directly correlates to the observed structure and reactivity of hypervalent iodine reagents. rsc.orgresearchgate.net Iodine(III) derivatives typically adopt a trigonal bipyramidal geometry, where the more electronegative ligands preferentially occupy the two axial positions of the weak, polarized 3c-4e bond, while the less electronegative aryl group and two lone pairs of electrons reside in the equatorial positions. acs.orgtcichemicals.com The high polarization and weakness of the hypervalent bonds make them susceptible to cleavage, which is the cornerstone of their reactivity. acs.orgtcichemicals.com This allows trivalent iodine (a 10-electron species) to be readily reduced to the more stable monovalent state (an 8-electron octet structure), driving its oxidative capacity. tcichemicals.com The reactivity patterns, including ligand exchange and reductive elimination, are mechanistically similar to those seen in transition metal chemistry, allowing for a wide range of synthetically useful transformations. acs.orgacs.org The nature of the ligands in the hypervalent bond directly influences the reagent's stability and reactivity; for instance, electron-withdrawing ligands can enhance the electrophilicity and oxidizing power of the iodine center. rsc.orgnih.gov

Influence of Oxidation State on Iodine Reactivity (I(III) vs. I(V))

The oxidation state of the iodine atom, typically +3 (I(III)) or +5 (I(V)), significantly dictates the reactivity of hypervalent iodine reagents. nih.gov

Iodine(III) Reagents: These compounds, also known as λ³-iodanes, generally act as powerful electrophiles. nih.govbeilstein-journals.org They possess a distorted trigonal bipyramidal geometry where electronegative ligands occupy the axial positions. acs.orgbeilstein-journals.org The reactivity of I(III) species is attributed to the presence of a three-center-four-electron (3c-4e) bond, which is highly polarized, longer, and weaker than a standard covalent bond. acs.orge-bookshelf.de This makes them excellent for various transformations, including oxidations, halogenations, and aminations. acs.org this compound is a key example of a cyclic hypervalent iodine(III) reagent. rsc.org

Iodine(V) Reagents: Also referred to as λ⁵-iodanes, these compounds are primarily recognized for their potent oxidizing capabilities. nih.gov The higher oxidation state renders them stronger oxidants compared to their I(III) counterparts. nih.gov Prominent examples include 2-Iodoxybenzoic acid (IBX) and Dess-Martin Periodinane (DMP), which are widely used for the oxidation of alcohols to aldehydes and ketones. nih.govfrontiersin.org The mechanism of oxidation by I(V) reagents like IBX has been studied using density functional quantum mechanics, which suggests that the rearrangement of hypervalent bonds is a critical step. arkat-usa.org

The distinction in reactivity is crucial for synthetic applications. While I(III) reagents are often employed for group transfer and electrophilic additions, I(V) reagents are the preferred choice for more challenging oxidation reactions. nih.govdiva-portal.org

Classification and Relationship of this compound to Other Hypervalent Iodine Reagents

This compound (IBA) is a cyclic hypervalent iodine(III) compound that serves as a precursor and a point of comparison for several other important reagents in this class. rsc.orgorganic-chemistry.orgorganic-chemistry.org

Differentiation from 2-Iodoxybenzoic Acid (IBX) and Dess-Martin Periodinane (DMP)

While structurally related and often prepared from the same precursor, 2-iodobenzoic acid, these three reagents exhibit distinct properties and reactivities due to the different oxidation states of the central iodine atom. wikipedia.orgwikipedia.orgbeilstein-journals.org

This compound (IBA): An iodine(III) compound, IBA is generally considered a less reactive oxidant compared to its I(V) analogs. rsc.org It is synthesized by the oxidation of 2-iodobenzoic acid and exists as a cyclic structure. rsc.org The byproduct of oxidations using IBX or DMP is often this compound. organic-chemistry.orgorganic-chemistry.org

2-Iodoxybenzoic Acid (IBX): An iodine(V) reagent, IBX is a powerful and selective oxidizing agent, particularly for converting alcohols to carbonyl compounds. frontiersin.orgorientjchem.org It is prepared by the oxidation of 2-iodobenzoic acid using strong oxidants like Oxone. orientjchem.orgorientjchem.org Unlike DMP, IBX is often limited by its insolubility in many common organic solvents, with DMSO being a notable exception. frontiersin.org

Dess-Martin Periodinane (DMP): Also an iodine(V) reagent, DMP is derived from IBX through acylation with acetic anhydride. wikipedia.orgmychemblog.com The acetate (B1210297) groups attached to the iodine atom significantly enhance its solubility in organic solvents and increase its reactivity compared to IBX. wikipedia.org This makes DMP a milder and often more versatile reagent for the oxidation of primary and secondary alcohols. mychemblog.com

The key differences are summarized in the table below:

| Feature | This compound (IBA) | 2-Iodoxybenzoic Acid (IBX) | Dess-Martin Periodinane (DMP) |

| Iodine Oxidation State | I(III) | I(V) | I(V) |

| Reactivity | Less reactive oxidant | Powerful, selective oxidant | Mild, selective oxidant |

| Solubility | Soluble in various organic solvents ontosight.ai | Insoluble in most organic solvents (except DMSO) frontiersin.org | More soluble in organic solvents than IBX wikipedia.orgmychemblog.com |

| Preparation | Oxidation of 2-iodobenzoic acid rsc.org | Oxidation of 2-iodobenzoic acid orientjchem.orgorientjchem.org | Acylation of IBX wikipedia.orgmychemblog.com |

Cyclic Hypervalent Iodine(III) Oxidants and their Analogues

This compound belongs to the family of cyclic hypervalent iodine(III) reagents, which are characterized by enhanced stability compared to their acyclic counterparts. arkat-usa.orgunl.pt This stability is attributed to the cyclic structure which allows for better overlap of non-bonding electrons on the iodine with the π-orbitals of the benzene (B151609) ring. unl.pt

These cyclic reagents, often referred to as benziodoxoles, are versatile. unl.ptresearchgate.net They can be modified to create a range of reagents with tailored reactivity. For instance, the introduction of different substituents on the aromatic ring or at the iodine center can fine-tune their electronic and steric properties, leading to new synthetic applications. researchgate.netbeilstein-journals.org Nitrogen analogs, known as benziodazoles, have also been developed, further expanding the diversity and utility of this class of reagents. researchgate.netbeilstein-journals.org

Overview of Key Structural Motifs in Benziodoxoles

The term "benziodoxole" refers to a five-membered heterocyclic system containing an iodine atom. unl.pt This structural motif is central to the chemistry of this compound and its derivatives.

Key structural features include:

A Five-Membered Ring: The iodine atom is incorporated into a five-membered ring fused to a benzene ring. unl.pt

Distorted Geometry: Crystallographic studies reveal that benziodoxoles typically have a planar structure with a highly distorted T-shaped geometry around the iodine center. nih.gov The C-I-O bond angle is approximately 80°, which is a significant deviation from the 90° angle seen in non-cyclic hypervalent iodine compounds. nih.gov

Intramolecular Coordination: A defining characteristic is the presence of intramolecular secondary bonding between the iodine center and a coordinating ortho-substituent, such as a carboxyl group. This interaction significantly influences the physical and chemical properties of these compounds. researchgate.net

Zwitterionic Character: The structure of arylbenziodoxoles can be described by resonance, indicating a zwitterionic character, which contributes to their enhanced stability compared to acyclic analogs. nih.gov

These structural motifs are fundamental to the stability and reactivity of benziodoxole-based reagents, enabling their use in a wide array of synthetic transformations. unl.ptresearchgate.net

Properties

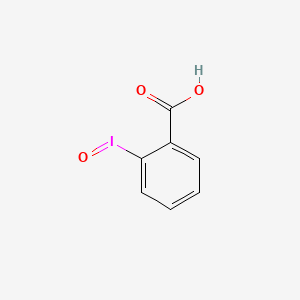

IUPAC Name |

2-iodosylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5IO3/c9-7(10)5-3-1-2-4-6(5)8-11/h1-4H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFPHDUVGLXEIOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)I=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8075382 | |

| Record name | 2-Iodosylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8075382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Alfa Aesar MSDS] | |

| Record name | 2-Iodosobenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10886 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

304-91-6, 27323-35-9 | |

| Record name | 2-Iodosylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=304-91-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Iodosobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000304916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, iodoso- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027323359 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Iodosobenzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34548 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Iodosylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8075382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-iodosylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.601 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-IODOSOBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NVC3RT6T4K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Ii. Synthesis Methodologies and Precursor Chemistry of 2 Iodosobenzoic Acid

Synthetic Routes to 2-Iodobenzoic Acid (Precursor to 2-Iodosobenzoic Acid)

2-Iodobenzoic acid is a crucial starting material for producing this compound and other mild oxidants like 2-Iodoxybenzoic acid (IBX) and Dess-Martin periodinane. d-nb.infochemicalbook.comwikipedia.org Its synthesis is a common procedure, with the Sandmeyer reaction being the most traditional and widely performed method. d-nb.infowikipedia.org

Sandmeyer Reaction for 2-Iodobenzoic Acid Synthesis from Anthranilic Acid

The most established route for synthesizing 2-iodobenzoic acid is the Sandmeyer reaction, which starts from anthranilic acid (2-aminobenzoic acid). d-nb.infowikipedia.org This two-step process is a staple in many organic chemistry laboratories. chemicalbook.comwikipedia.org

The first step involves the diazotization of anthranilic acid. chemicalbook.comtexiumchem.com The amino group on the anthranilic acid is converted into a diazonium salt by treating it with nitrous acid. chemicalbook.com The nitrous acid is unstable and therefore generated in situ (in the reaction mixture) from the reaction of sodium nitrite (B80452) with a strong acid, typically hydrochloric acid, at low temperatures (0-5 °C). texiumchem.comresearchgate.netscribd.com

In the second step, the diazonium group is replaced with iodine. chemicalbook.comtexiumchem.com A solution of potassium iodide is added to the diazonium salt solution. texiumchem.comresearchgate.net The diazonium group, being an excellent leaving group, is liberated as nitrogen gas, and the iodide anion attacks the resulting aryl cation, forming 2-iodobenzoic acid. chemicalbook.comresearchgate.net The crude product often precipitates from the solution and can be collected and purified. texiumchem.comresearchgate.net

Table 1: Typical Reagents and Conditions for Sandmeyer Synthesis of 2-Iodobenzoic Acid

| Step | Reagents | Conditions | Purpose |

|---|---|---|---|

| Diazotization | Anthranilic acid, Hydrochloric acid (HCl), Sodium nitrite (NaNO₂) | Aqueous solution, Cooled in an ice bath (0-5 °C) | Formation of the aryldiazonium salt from the amino group. texiumchem.comresearchgate.netscribd.com |

| Iodide Displacement | Potassium iodide (KI) | Added to the diazonium salt solution, followed by warming. texiumchem.comresearchgate.net | Replacement of the diazonium group with iodine to form the final product. chemicalbook.comtexiumchem.comresearchgate.net |

| Workup | Sodium metabisulfite (B1197395) or Sodium thiosulfate (B1220275) (optional) | Added after the reaction to reduce any excess elemental iodine byproduct. researchgate.net | Purification of the crude product. |

Alternative Synthetic Pathways for 2-Iodobenzoic Acid

While the Sandmeyer reaction is prevalent, alternative methods for the synthesis of 2-iodobenzoic acid exist. These routes avoid the use of diazonium salt intermediates.

One such method is the oxidation of 2-iodotoluene (B57078). chemicalforums.comwikipedia.org In this pathway, the methyl group of 2-iodotoluene is oxidized using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) to yield the carboxylic acid group, thus forming 2-iodobenzoic acid. chemicalforums.comwikipedia.org The starting material, 2-iodotoluene, can be prepared via electrophilic aromatic substitution of toluene (B28343) using a mixture of iodine and nitric acid. wikipedia.org

Another modern approach involves the direct C-H activation and iodination of benzoic acid itself. acs.orgresearchgate.net These methods utilize transition metal catalysts, such as iridium or palladium complexes, to selectively direct the iodination to the ortho position (the position next to the carboxylic acid group). d-nb.infoacs.orgresearchgate.net For instance, an iridium(III) catalyst can facilitate the ortho-iodination of benzoic acid under mild conditions. acs.org However, with benzoic acid itself, these reactions can sometimes produce a mixture of mono-iodinated and di-iodinated products. acs.org

Table 2: Alternative Synthetic Routes to 2-Iodobenzoic Acid

| Method | Starting Material | Key Reagents | Description |

|---|---|---|---|

| Oxidation | 2-Iodotoluene | Potassium permanganate (KMnO₄) | The methyl group of 2-iodotoluene is oxidized to a carboxylic acid. chemicalforums.comwikipedia.org |

| Direct C-H Iodination | Benzoic Acid | Iridium (Ir) or Palladium (Pd) catalyst, Iodine source (e.g., NIS, I₂) | The carboxylic acid group directs the iodination to the ortho C-H bond. acs.orgresearchgate.net |

Preparation of this compound from 2-Iodobenzoic Acid

Once 2-iodobenzoic acid is obtained, it is converted to this compound (IBA) through an oxidation reaction. This step elevates the iodine atom from an oxidation state of -1 to +3.

Oxidation Procedures Utilizing Oxone® as a Re-oxidant

A convenient and practical method for the preparation of this compound involves the oxidation of 2-iodobenzoic acid using Oxone® as the oxidant. Current time information in Bangalore, IN.scribd.com Oxone®, a stable triple salt (2KHSO₅·KHSO₄·K₂SO₄), is an inexpensive and commercially available oxidizing agent. Current time information in Bangalore, IN. This method is considered advantageous for its practicality and the ability to achieve selective oxidation under controlled conditions. Current time information in Bangalore, IN.scribd.com In some procedures, Oxone® is used to regenerate a catalytic amount of an iodine(V) species, such as 2-iodoxybenzoic acid (IBX), which then acts as the active oxidant. texiumchem.com However, direct oxidation with stoichiometric Oxone® is a common preparative route.

Reaction Conditions for Selective this compound Formation (Mild Conditions, Aqueous Solution)

The selective synthesis of this compound (IBA), without over-oxidation, can be achieved by carefully controlling the reaction conditions. Current time information in Bangalore, IN. Research has demonstrated a practical method for this selective preparation using Oxone® in an aqueous solution under mild conditions, such as at room temperature. Current time information in Bangalore, IN.scribd.com

The use of an aqueous medium is a key feature of this process. Current time information in Bangalore, IN. Studies have optimized the reaction conditions to maximize the yield of IBA while minimizing byproducts. For instance, one study optimized the reaction temperature to 60 °C and the amount of Oxone® to 1.0 equivalent in the presence of a catalytic amount of FeCl₃ to shorten the reaction time. Current time information in Bangalore, IN. The yield of IBA was found to be sensitive to the reaction time under these heated conditions, with shorter times being more favorable. Current time information in Bangalore, IN.

Table 3: Optimized Conditions for Selective IBA Synthesis with Oxone®

| Parameter | Optimized Condition | Notes |

|---|---|---|

| Solvent | Aqueous Solution (e.g., Water, Acetonitrile/Water) | Protic organic solvents like methanol (B129727) or ethanol (B145695) can also give high yields but may lead to minor ligand-exchange byproducts. Current time information in Bangalore, IN. |

| Temperature | Room Temperature or Heated (e.g., 60 °C) | Room temperature reactions are effective but may be slower. Heating can significantly shorten reaction times. Current time information in Bangalore, IN.scribd.com |

| Oxone® Stoichiometry | ~1.0 equivalent | Using the correct amount of Oxone® is crucial to prevent over-oxidation. Current time information in Bangalore, IN. |

| Catalyst (optional) | FeCl₃ (2.5 mol%) | Can be used to accelerate the reaction, especially under heated conditions. Current time information in Bangalore, IN. |

Prevention of 2-Iodoxybenzoic Acid Contamination

A primary concern during the oxidation of 2-iodobenzoic acid is the potential for over-oxidation to form the pentavalent iodine compound, 2-iodoxybenzoic acid (IBX). chemicalforums.comCurrent time information in Bangalore, IN. IBX is known to be explosive upon impact or when heated, making its contamination in the final this compound product a significant safety hazard, especially for long-term storage or large-scale use. Current time information in Bangalore, IN.

The prevention of IBX contamination hinges on the selective control of the oxidation process. The methods developed for the synthesis of IBA using Oxone® under mild, aqueous conditions are specifically designed to be highly reliable in affording the trivalent this compound selectively, without contamination by the hazardous pentavalent IBX. Current time information in Bangalore, IN.scribd.com Key factors in preventing IBX formation include:

Controlling Stoichiometry: Using an excess of Oxone® can lead to the further oxidation of IBA to IBX. Current time information in Bangalore, IN. Therefore, limiting the amount of Oxone® to approximately one equivalent is critical.

Mild Reaction Conditions: Performing the reaction at room temperature or with controlled heating helps to prevent the more energy-intensive over-oxidation to IBX. Current time information in Bangalore, IN.scribd.com

By adhering to these controlled procedures, it is possible to produce this compound in high yield and purity, free from the dangerous IBX contaminant. Current time information in Bangalore, IN.

Electrochemical Synthesis of this compound

Electrochemical synthesis presents a modern and efficient alternative for producing this compound (2-IsBA), offering a potentially safer and more environmentally friendly route compared to traditional chemical oxidation methods that often employ toxic and hazardous reagents. researchgate.netiapchem.org This method involves the anodic oxidation of its precursor, 2-iodobenzoic acid (IBA).

The process can be highly efficient. For instance, electrolysis of IBA in an anhydrous sodium acetate-acetic acid solution can achieve an excellent electrolysis yield of 93% and a current efficiency of 94%. iapchem.org In this system, the low solubility of the resulting 2-IsBA in acetic acid allows it to precipitate out during electrolysis and upon cooling, simplifying its separation. iapchem.org The product can then be filtered and dried, yielding a high-purity solid. iapchem.org

Alternatively, the electrochemical oxidation of IBA can be performed in an aqueous solution. researchgate.net In a 0.2 M sulfuric acid aqueous environment, IBA is oxidized to 2-IsBA at potentials greater than 1.6 V versus a Saturated Calomel Electrode (SCE). researchgate.netresearchgate.netresearchgate.net This approach provides a basis for the controlled electrochemical production of 2-IsBA, which can be further oxidized to 2-iodoxybenzoic acid (IBX) at higher potentials (>1.8 V vs. SCE). researchgate.netresearchgate.net The electrochemical route is noted for its high selectivity and significant current efficiency. nih.gov

Anode Material Selection and Electrochemical Activity

The choice of anode material is a critical factor in the efficiency and success of the electrochemical synthesis of this compound. beilstein-journals.org Different materials exhibit varying levels of electrochemical activity and stability under the required oxidative conditions.

Boron-doped diamond (BDD) electrodes are frequently highlighted as highly effective for the anodic oxidation of 2-iodobenzoic acid. researchgate.netresearchgate.netnih.gov They are used in both aqueous and anhydrous systems to facilitate this transformation with high efficiency. iapchem.orgresearchgate.net The oxidation of IBA in an aqueous sulfuric acid solution to 2-IsBA, and subsequently to IBX, has been successfully demonstrated using BDD anodes. researchgate.netresearchgate.netnih.gov

Other anode materials have also been explored. Glassy carbon and platinum electrodes are common in electrosynthesis, though their performance can vary. nih.govbeilstein-journals.org For example, in the electrosynthesis of certain organophosphorus compounds, platinum electrodes were found to yield the best results. beilstein-journals.org In the context of generating hypervalent iodine reagents, glassy carbon anodes have been used in flow reactors. nih.gov Isostatic graphite (B72142) is another material considered for electrolysis due to its availability and cost-effectiveness. The table below summarizes various electrode materials used in relevant electrochemical syntheses.

| Anode Material | Application Context | Reference |

| Boron-Doped Diamond (BDD) | Oxidation of 2-iodobenzoic acid to this compound and IBX. | researchgate.netiapchem.orgresearchgate.netnih.gov |

| Glassy Carbon | General electrosynthesis and generation of hypervalent iodine reagents. | nih.govbeilstein-journals.org |

| Platinum | General electrosynthesis. | beilstein-journals.org |

| Isostatic Graphite | General electrolysis experiments. |

Mechanism of Electrochemical Hydrodeiodination of 2-Iodobenzoic Acid

While the synthesis of this compound involves oxidation, the reverse process, electrochemical hydrodeiodination, involves the reduction of 2-iodobenzoic acid (IBA). scientific.net This reductive process is an important pathway for the dehalogenation of organic compounds. Studies using a copper electrode, which shows good electrocatalytic activity for this reduction compared to titanium or platinum electrodes, have elucidated a potential mechanism. scientific.net

The proposed mechanism for the electrochemical hydrodeiodination of 2-iodobenzoic acid on a Cu cathode in an NaOH solution proceeds as follows: scientific.net

Electron Transfer: 2-Iodobenzoic acid first accepts an electron to form its free radical ion. scientific.net

Deiodination: At a more negative potential, this radical ion undergoes deiodination, losing a iodide ion to form a benzoic acid free radical. scientific.net

Protonation and Final Product Formation: The benzoic acid free radical then accepts another electron and a proton to yield the final product, benzoic acid. scientific.net

This process, confirmed by in-situ FTIR spectroscopy, demonstrates a step-wise reduction and dehalogenation pathway.

Determination of Diffusion and Charge Transfer Coefficients

Understanding the kinetics of the electrochemical synthesis of this compound involves determining key parameters like diffusion coefficients (D) and anodic charge transfer coefficients (α). researchgate.netresearchgate.net These coefficients provide insight into the rate-limiting steps of the reaction, whether they are mass transport (diffusion) or electron transfer at the electrode surface. fabad.org.trelectrochemsci.org

These parameters are often determined through the detailed analysis of linear sweep voltammograms or cyclic voltammograms. researchgate.netresearchgate.net The relationship between the peak current and the scan rate in these techniques can be used to calculate the diffusion coefficient. fabad.org.tr For diffusion-controlled processes, the limiting current is directly proportional to the concentration of the electroactive species and the square root of its diffusion coefficient. fabad.org.tr

In studies of the anodic oxidation of 2-iodobenzoic acid, voltammetry and preparative batch electrolysis have been used to determine these coefficients. researchgate.netresearchgate.net This analysis provides a solid foundation for further investigation and optimization of the electrochemical synthesis of this compound and its derivatives. researchgate.netresearchgate.net

Derivatization Strategies for this compound

This compound is a valuable precursor for the synthesis of other cyclic hypervalent iodine(III) compounds. researcher.lifemdpi.comresearchgate.net Its structure allows for targeted chemical modifications, primarily at the hydroxy group attached to the iodine atom, leading to a variety of useful reagents.

Solvolytic Derivatization of the Hydroxy Group

A key derivatization strategy is the solvolytic reaction of the hydroxy group of this compound (IBA). researcher.lifemdpi.comst-andrews.ac.uk This method allows for the synthesis of other cyclic organoiodine(III) derivatives under mild conditions, typically at temperatures of 80°C or lower. researcher.lifemdpi.comresearchgate.netst-andrews.ac.uk

This process can be used to create benziodoxole alkoxides. mdpi.com A general procedure involves suspending this compound in an appropriate alcohol in the presence of molecular sieves (MS3Å). mdpi.com After stirring under suitable conditions, the product is isolated, yielding the corresponding benziodoxole alkoxide. mdpi.com This sequential procedure is highly reliable for selectively producing cyclic hypervalent iodine compounds in excellent yields. mdpi.comresearchgate.net

Synthesis of Substituted Benziodoxoles from 2-Iodosobenzoic Acids

This compound and its precursors are pivotal in the synthesis of a broad class of compounds known as benziodoxoles. nih.govscispace.com Substituted arylbenziodoxoles can be prepared via a one-pot procedure starting from 2-iodobenzoic acids. nih.gov This typically involves the oxidation of the 2-iodobenzoic acid to form an iodine(III) species in situ, which then reacts with an arene. nih.govcardiff.ac.uk Oxone is a common, inexpensive, and environmentally safe oxidant used for this purpose, often in the presence of sulfuric acid. nih.gov

This strategy has been used to synthesize a variety of substituted 1-arylbenziodoxolones. nih.govcardiff.ac.uk For example, reacting 2-iodobenzoic acid with benzene (B151609) using Oxone and sulfuric acid yields phenylbenziodoxole (also known as diphenyliodonium-2-carboxylate). cardiff.ac.uk

Furthermore, the reactivity of this compound can be enhanced by converting it to an activated intermediate. The reaction of 2-iodosylbenzoic acid with trifluoromethanesulfonic acid generates a highly reactive pseudocyclic benziodoxole triflate. This intermediate readily reacts with various arenes, including those with electron-donating or electron-withdrawing groups, to produce pseudocyclic diaryliodonium triflate salts in good yields. The versatility of these methods allows for the creation of a wide range of benziodoxole-based reagents for further synthetic applications. nih.govscispace.com

Iii. Mechanistic Investigations of 2 Iodosobenzoic Acid Mediated Reactions

Reaction Mechanisms in Oxidation Processes

The oxidation of various functional groups by IBX proceeds through several proposed mechanistic pathways. These mechanisms are often influenced by the substrate, solvent, and other reaction conditions. Key mechanistic proposals include single electron transfer, ligand exchange followed by reductive elimination, and the formation of specific intermediates.

In certain oxidation reactions, particularly those involving electron-rich substrates, a single electron transfer (SET) mechanism is believed to be operative. orientjchem.orgorientjchem.orgnih.gov This pathway is often invoked for the oxidation of benzylic and allylic positions, as well as for the dehydrogenation of carbonyl compounds to their α,β-unsaturated counterparts. orientjchem.orgnih.govbaranlab.org

The proposed SET mechanism involves the following key steps:

Electron Transfer : An electron is transferred from the substrate to IBX, resulting in the formation of a substrate radical cation and an IBX radical anion. orientjchem.orgorientjchem.orgnih.govscribd.com

Further Reaction of the Radical Cation : The generated radical cation can then undergo further reactions, such as proton loss or rearrangement, to ultimately form the oxidized product. orientjchem.orgbaranlab.org

Mechanistic investigations, including the observation that reactions are initiated by SET from the substrate to IBX, support this pathway for the oxidation of functionalities adjacent to carbonyl groups and at benzylic centers. nih.govbaranlab.org For instance, the oxidation of electron-rich sites like the benzylic position is thought to occur through an SET mechanism, leading to a benzyl (B1604629) radical after proton loss, which is then further oxidized to the carbonyl compound. orientjchem.org Similarly, the dehydrogenation of carbonyl compounds is suggested to proceed via enolization followed by a single electron transfer to IBX. orientjchem.org The use of radical trappers, such as 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO), has been shown to suppress product formation in some IBX-mediated reactions, providing further evidence for a radical pathway. rsc.org

| Experimental Observation | Mechanistic Implication | Substrate Type | Reference |

|---|---|---|---|

| Formation of radical cations detected. | Direct evidence of single electron transfer. | Electron-rich substrates | orientjchem.orgnih.gov |

| Inhibition of reaction by radical trappers (e.g., TEMPO). | Involvement of radical intermediates. | Benzylic C-H bonds | rsc.org |

| Oxidation of benzylic and allylic positions. | Favored pathway for substrates with easily abstractable electrons. | Benzylic and allylic alcohols/hydrocarbons | orientjchem.orgorientjchem.orgbaranlab.org |

| Dehydrogenation of carbonyl compounds. | Proceeds through an enol or enolate intermediate followed by SET. | Ketones, aldehydes | orientjchem.orgbaranlab.org |

A widely accepted mechanism for the oxidation of alcohols by IBX involves a sequence of ligand exchange and reductive elimination steps. bionity.comprinceton.edu This pathway is particularly relevant for the conversion of primary and secondary alcohols to aldehydes and ketones, respectively. bionity.comresearchgate.net

The key steps in this mechanism are:

Ligand Exchange : The alcohol substrate coordinates to the iodine center of IBX, replacing a hydroxyl group. bionity.com This step is often a fast pre-equilibrium. nsf.gov

Reductive Elimination : The resulting alkoxy-periodinane intermediate undergoes a concerted or stepwise reductive elimination, where a proton from the carbon bearing the oxygen is abstracted, leading to the formation of the carbonyl compound, 2-iodosobenzoic acid (IBA), and water. princeton.eduebi.ac.uk

The reactivity of hypervalent iodine compounds is generally based on the electrophilic nature of the iodine atom, making it susceptible to nucleophilic attack, and the excellent leaving group ability of the phenyliodonio group. princeton.edu The reduction of the hypervalent iodine(V) to iodine(III) is a key driving force for the reaction. princeton.edu In the context of transition metal-catalyzed reactions, hypervalent iodine reagents can act as oxidants, facilitating oxidation at the metal center, and also provide ligands that are subsequently transferred to the substrate via reductive elimination. frontiersin.org While not involving a metal catalyst, the principle of reductive elimination is central to the proposed mechanism for IBX oxidations.

Computational studies have suggested that for the oxidation of alcohols, a "hypervalent twist" may be required to bring the atoms into the correct orientation for the elimination to occur. bionity.com However, this has been a subject of debate, with some studies indicating that the C-H bond cleavage is the rate-determining step, which is inconsistent with the hypervalent twist being rate-limiting. ebi.ac.ukresearchgate.net

In the oxidation of certain substrates, particularly 1,2-diols, the formation of cyclic intermediates plays a crucial role. The reaction of IBX with vicinal diols can lead to the formation of a spirobicyclic periodinane intermediate. bionity.comwikipedia.orgscribd.com

The formation and subsequent fragmentation of this intermediate can lead to different products depending on the reaction conditions. Under standard conditions, IBX oxidizes 1,2-diols to α-hydroxy ketones or α-diketones without cleavage of the carbon-carbon bond. orientjchem.orgresearchgate.net However, under modified conditions, such as elevated temperatures or in the presence of trifluoroacetic acid, oxidative cleavage of the glycol to two carbonyl compounds can occur. wikipedia.orgscribd.com

The proposed mechanism for glycol cleavage involves:

Initial formation of an adduct between IBX and the diol.

Formation of a 12-I-5 spirobicyclic periodinane. wikipedia.orgresearchgate.net

Fragmentation of this intermediate to yield the cleaved carbonyl products. bionity.comwikipedia.org

The use of a protonating solvent like trifluoroacetic acid is thought to promote the formation of the 12-I-5 intermediate, facilitating the oxidative fragmentation. scribd.comresearchgate.net

Kinetic isotope effect (KIE) studies are a powerful tool for elucidating reaction mechanisms, particularly for identifying the rate-determining step (RDS). In the context of IBX-mediated oxidations, KIE experiments have provided crucial insights.

For the oxidation of alcohols, a significant primary KIE is observed when the α-hydrogen is replaced with deuterium. nsf.govresearchgate.net For example, a kH/kD ratio of 6.3 was determined for the oxidation of C6H5CH2CH2OH versus C6H5CH2CD2OH by IBX. nsf.gov Another study reported a kH/kD of 3.3 for the oxidation of CH3OH versus CD3OD. nsf.gov These large KIE values strongly indicate that the cleavage of the C-H bond is involved in the rate-determining step of the reaction. nsf.govresearchgate.net This finding has been used to argue against mechanisms where a step not involving C-H bond breaking, such as the "hypervalent twist," is the RDS. ebi.ac.ukresearchgate.net

Conversely, in some reactions, the absence of a significant KIE suggests that C-H bond cleavage is not the rate-limiting step. For instance, in a study on the benzylic C(sp3)–H activation of toluene (B28343), a KIE (kH/kD) of 1.72 was observed, indicating that the C–H bond cleavage was not involved in the rate-limiting step of that particular transformation. rsc.org Another study on the decarboxylative oxidation of benzoic acid showed no significant KIE (kH/kD = 0.94) for phenol (B47542) formation, suggesting that C-H bond cleavage is not rate-determining in that process either. nih.gov

| Substrate (H/D) | Reaction Type | kH/kD Value | Interpretation | Reference |

|---|---|---|---|---|

| C6H5CH2CH2OH / C6H5CH2CD2OH | Alcohol Oxidation | 6.3 | C-H bond cleavage is the rate-determining step. | nsf.gov |

| CH3OH / CD3OD | Alcohol Oxidation | 3.3 | C-H bond cleavage is the rate-determining step. | nsf.gov |

| Toluene / Deuterated Toluene | Benzylic C-H Activation | 1.72 | C-H bond cleavage is not the rate-determining step. | rsc.org |

| Benzoic Acid / Deuterated Benzoic Acid | Decarboxylative Oxidation | 0.94 (for phenol formation) | C-H bond cleavage is not the rate-determining step. | nih.gov |

The solvent plays a critical role in IBX-mediated oxidations, influencing solubility, reaction rates, and even the mechanistic pathway. IBX is notoriously insoluble in most common organic solvents, with dimethyl sulfoxide (B87167) (DMSO) being a notable exception. orientjchem.org This limited solubility often necessitates the use of DMSO as a solvent or co-solvent, or heating the reaction mixture. orientjchem.org

Water can also have a significant impact on the reaction. For instance, in the oxidation of alcohols, the presence of water can affect the pre-equilibrium step leading to the formation of the active oxidizing species. researchgate.net The acidity of IBX (pKa ≈ 2.4 in water) is also a factor, as it can influence acid-catalyzed side reactions. bionity.comwikipedia.org The solvent can also affect regioselectivity. For example, in the oxidation of multifunctional substrates, the choice of solvent can help to control which functional group is preferentially oxidized. orientjchem.org

The development of water-soluble derivatives of IBX and polymer-supported IBX aims to overcome the solubility issues and facilitate easier work-up procedures. orientjchem.orgorientjchem.org In some cases, reactions can be performed in a mixture of an organic solvent and water, sometimes with the aid of a phase-transfer catalyst. orientjchem.org

Kinetic Isotope Effect (KIE) Studies for Rate-Determining Step Elucidation

Theoretical and Computational Chemistry Approaches in Mechanistic Elucidation

Theoretical and computational chemistry, particularly density functional theory (DFT), have become indispensable tools for investigating the mechanisms of IBX-mediated reactions. nsf.govacs.org These methods allow for the calculation of reaction energy profiles, the characterization of transition states, and the evaluation of proposed intermediates.

Computational studies have been instrumental in the debate surrounding the mechanism of alcohol oxidation. While early DFT studies supported the "hypervalent twist" as the rate-determining step, bionity.com more recent calculations using larger basis sets have indicated that the reductive elimination involving C-H bond cleavage is indeed the rate-determining step, which is more consistent with experimental KIE data. nsf.govebi.ac.ukresearchgate.net

DFT calculations have also been used to:

Predict the reactivity of different IBX derivatives. nsf.gov

Explain the regioselectivity observed in the oxidation of complex molecules. ebi.ac.uk

Elucidate the role of solvent molecules in the reaction mechanism.

Investigate the feasibility of different mechanistic pathways, such as SET versus ligand exchange/reductive elimination. acs.org

For example, DFT calculations have been employed to understand the different reactivities of ortho-carboxylate-substituted aryl halides (like 2-iodobenzoic acid) compared to pristine aryl halides in palladium-catalyzed C-H arylation reactions, revealing the crucial role of the carboxylate group in facilitating the reaction. acs.org These computational approaches, in conjunction with experimental studies, provide a more complete and nuanced understanding of the intricate mechanistic details of reactions involving this compound and its derivatives.

Density Functional Theory (DFT) Studies of Reaction Pathways

Density Functional Theory (DFT) has become an indispensable tool for elucidating the complex mechanisms of reactions mediated by hypervalent iodine compounds, including this compound (IBA) and its derivatives. DFT calculations allow researchers to map out the intricate steps of a reaction, identify key intermediates, and understand the electronic changes occurring throughout the process.

In the context of palladium-catalyzed γ-C(sp³)–H arylation of secondary alkylamines, DFT studies were performed to understand the different reactivities observed when using 2-iodobenzoic acid versus iodobenzene. acs.orgresearchgate.net These calculations revealed an operative Pd(II)/Pd(IV)/Pd(II) redox cycle. acs.orgresearchgate.net The study detailed an improved mechanism where the ortho-carboxylate group of 2-iodobenzoic acid plays a crucial role in facilitating the C(sp³)–C(sp²) bond reductive elimination from the Pd(IV) intermediate, rather than assisting the initial oxidative addition step. acs.orgresearchgate.net

DFT has also been pivotal in understanding oxidation reactions where this compound is an intermediate. For the oxidation of alcohols by 2-iodoxybenzoic acid (IBX), the oxidized form of IBA, DFT calculations have been used to investigate various proposed mechanisms. ebi.ac.uknsf.govresearchgate.net While a mechanism involving a hypervalent twist was once widely cited, computational studies using larger basis sets have shown that the reductive elimination step, which involves the cleavage of a C-H bond, is the rate-determining step (RDS). ebi.ac.uknsf.gov This finding is more consistent with experimental kinetic isotope effect (KIE) data. ebi.ac.uknsf.govresearchgate.net Furthermore, DFT has been employed to understand why certain transformations are facilitated by specific hypervalent iodine reagents and not others. For instance, in the oxidation of electron-deficient phenols, calculations revealed that the rate-determining step is the initial redox process, which is composed of ligand exchange, a hypervalent twist, and reductive elimination. ebi.ac.ukresearchgate.net

In studies of the anodic oxidation of 2-iodobenzoic acid in aqueous environments, time-dependent DFT calculations helped to determine the speciation of the compounds across a wide pH range. researchgate.net These calculations explained the unexpectedly low oxidation potential of 2-iodobenzoic acid by showing improved conjugation and reordering of frontier molecular orbitals in the resulting planar radical cation compared to the non-planar neutral molecule. researchgate.net

Analysis of Transition States and Energy Barriers

A critical aspect of mechanistic studies is the analysis of transition states (TS) and their associated energy barriers, which directly govern the kinetics of a reaction. Computational methods, particularly DFT, provide quantitative insights into these parameters.

In the oxidation of alcohols by IBX, computations revealed that the energy barrier for the reductive elimination transition state (TS2) is higher than that of the hypervalent twist transition state (TS1), identifying the former as the rate-determining step. nsf.gov Further computational studies explored how modifying the IBX structure could lower this barrier. It was predicted that derivatives with -SO₂-O- or -CF₂-O- linkers would have the lowest energy barriers for TS2, approximately 2.2 kcal/mol lower than that of the parent IBX. nsf.gov

Calculated Energy Barriers for Transition State 2 (TS2) in IBX-Mediated Alcohol Oxidation

| IBX Derivative Linker | Relative Energy Barrier (kcal/mol) | Reference |

|---|---|---|

| -CO-O- (Standard IBX) | 0.0 | nsf.gov |

| -SO₂-O- | -2.2 | nsf.gov |

| -CF₂-O- | -2.2 | nsf.gov |

For the alkynylation of thiols using ethynyl (B1212043) benziodoxolone (EBX) reagents, computational analysis discovered a novel, three-atom concerted transition state. nih.gov This pathway was found to have a very low energy barrier, which successfully rationalizes the high reaction rates observed experimentally. nih.gov For silyl-substituted EBX reagents, the activation energy was calculated to be exceptionally low at 10.8 kcal/mol, making this concerted mechanism the most favorable pathway. nih.gov

In reactions of substituted 1-arylbenziodoxolones with an azide (B81097) anion, quantum-chemical calculations showed that the presence of electron-withdrawing substituents decreases the energy barriers by up to 2 kcal/mol, consequently increasing the reaction rate and conversion. cardiff.ac.uk The calculations confirmed that the transition state for nucleophilic attack on the benziodoxolone ring (Path 1) has a significantly lower energy barrier than attack on the other aryl ring (Path 2), explaining the observed selectivity. cardiff.ac.uk

Computational Prediction of Reactivity and Selectivity

Computational chemistry serves not only to explain observed phenomena but also to predict the reactivity and selectivity of new reagents and reactions. DFT calculations can model various properties to forecast how a molecule will behave under specific conditions.

For hypervalent iodine reagents of the ArI(OAc)₂ type, their oxidative power has been computationally predicted based on redox potentials calculated at the B3LYP/6-311+G(d,p) level of theory. acs.org These studies concluded that the nature of the ligands attached to the iodine atom is the primary factor determining the reagent's oxidative strength. acs.org

In the palladium-catalyzed [3+2] and [4+2] annulation of alkenes, computational studies found that the turnover-limiting step can change depending on the specific alkene and ambiphilic partner used. nih.gov Nucleopalladation, oxidative addition, and reductive elimination were all found to have comparable energy barriers, illustrating the complexity of predicting selectivity in this system. nih.gov However, these computational insights help rationalize the observed product distributions in competition experiments. nih.gov

A compelling example of predictive power comes from the study of substituted 1-arylbenziodoxolones reacting with azide. cardiff.ac.uk Quantum-chemical calculations of the reaction barriers showed an excellent correlation (R² = 0.96) with the experimentally measured conversion of the starting materials. cardiff.ac.uk This demonstrates the ability of DFT to quantitatively predict the impact of substituents on reactivity. cardiff.ac.uk

Correlation of Calculated Energy Barriers with Experimental Conversion

| Substituent (para to Iodine) | Calculated Energy Barrier (kcal/mol) | Experimental Conversion (%) | Reference |

|---|---|---|---|

| H | 23.7 | 10 | cardiff.ac.uk |

| Br | 22.9 | 25 | cardiff.ac.uk |

| NO₂ | 21.8 | 85 | cardiff.ac.uk |

These computational models can guide synthetic efforts by identifying promising reagent structures or reaction conditions before they are tested in the lab, accelerating the discovery of more efficient and selective chemical transformations.

Intramolecular Secondary Bonding and its Impact on Reactivity

A defining structural feature of this compound and its derivatives is the presence of an intramolecular secondary bond between the iodine atom and an ortho-substituent, typically a carbonyl or amide oxygen. This interaction leads to the formation of a stable, five-membered pseudocyclic structure known as a benziodoxole. jst.go.jparkat-usa.orgnih.gov

This intramolecular coordination has a profound impact on the compound's properties. It disrupts the strong intermolecular I···O bonds that are responsible for the polymeric structure and poor solubility of many iodosyl (B1239551) and iodyl arenes. acs.org Consequently, derivatives of 2-iodoxybenzoic acid that possess this pseudobenziodoxole structure, such as IBX-esters and IBX-amides, are more soluble and stable than their non-cyclic counterparts. jst.go.jpacs.org

X-ray crystallographic studies have confirmed the pseudocyclic structure and quantified the I···O interaction. In pseudocyclic benziodoxole tosylates, a short intramolecular I···O distance of 2.362 Å was observed. nih.gov This strong secondary bonding is documented to confer higher stability and improved reactivity compared to common, non-cyclic hypervalent iodine reagents. arkat-usa.org

Iv. Catalytic Applications and Organocatalysis with 2 Iodosobenzoic Acid

2-Iodosobenzoic Acid as an Organocatalyst

As an organocatalyst, this compound participates in reactions where it is either used to generate the active catalytic species in situ or mediates the transformation directly in a metal-free manner. mdpi.comresearchgate.net

A prominent application of this compound is its use as a pre-catalyst for the in situ generation of 2-iodoxybenzoic acid (IBX). researchgate.netorganic-chemistry.orgacs.org This strategy circumvents the need to handle the potentially explosive and poorly soluble IBX directly. organic-chemistry.orgacs.org The in situ generation is typically achieved using a co-oxidant, with Oxone® being a widely employed, eco-friendly option. nsf.govresearchgate.netorganic-chemistry.org This method has proven effective for a range of oxidative reactions, including the oxidation of alcohols. nsf.govorganic-chemistry.orgacs.org

Research has demonstrated the successful use of catalytic amounts of this compound (or even its precursor, 2-iodobenzoic acid) with Oxone® for the oxidation of primary and secondary alcohols to carboxylic acids and ketones, respectively. nsf.govorganic-chemistry.orgacs.org These reactions are often carried out in environmentally friendly solvent systems, such as aqueous acetonitrile. nsf.govorganic-chemistry.org

For instance, the oxidation of Baylis-Hillman adducts, which are allylic alcohols, has been achieved using IBX generated in situ from this compound and Oxone®. rsc.orgrsc.org This method provides good to high yields of the corresponding carbonyl compounds without the use of toxic heavy metals. rsc.org

| Reaction | Catalyst System | Key Features | Reference |

| Oxidation of primary and secondary alcohols | This compound / Oxone® | In situ generation of IBX, eco-friendly | nsf.govorganic-chemistry.orgacs.org |

| Oxidation of Baylis-Hillman adducts | This compound / Oxone® | Metal-free, good to high yields | rsc.orgrsc.org |

This compound also functions as a direct metal-free organocatalyst in various transformations. mdpi.comresearchgate.net These reactions leverage the inherent reactivity of the hypervalent iodine(III) center in IBA to facilitate oxidative processes without the need for a metallic co-catalyst. researchgate.net This approach is highly desirable from both an economic and environmental standpoint, as it avoids the use of often toxic and expensive metals. researchgate.net

An example of this is the selective oxidation of active methylene (B1212753) groups, indoles, and styrene (B11656) C-H bonds to the corresponding carbonyl compounds. researchgate.net In these reactions, this compound acts as a stable and reusable catalyst. researchgate.net

In Situ Generation of 2-Iodoxybenzoic Acid (IBX) for Catalytic Oxidations

Specific Catalytic Transformations

The catalytic utility of this compound extends to a range of specific and valuable organic transformations.

This compound has been effectively employed as a catalyst for the oxidative functionalization of C-H bonds. researchgate.netrsc.org This includes the oxidation of benzylic and aromatic C-H bonds to carbonyl groups. researchgate.net For example, fluorene (B118485) can be oxidized to fluorenone in high yield using this compound as a catalyst. researchgate.net These reactions are often performed under aerobic conditions, using oxygen as the terminal oxidant, which produces water as the only byproduct, further enhancing the green credentials of the process. researchgate.net

Gold-catalyzed oxidative C-H arylation of heterocycles has also been achieved using this compound as an oxidant. beilstein-journals.org In this process, a gold(I) complex is oxidized to a gold(III) species by an iodine(III) reagent derived from IBA. beilstein-journals.org

This compound and its derivatives have been utilized in decarboxylative reactions, which involve the removal of a carboxyl group from a molecule. mdpi.com These reactions are powerful tools for the formation of new carbon-carbon bonds.

One notable example is the decarboxylative alkynylation of carboxylic acids. epfl.chcas.cn In these reactions, a carboxylic acid is converted into an alkyne. While some methods require the use of a photocatalyst or a metal catalyst like silver, the process often involves a hypervalent iodine reagent derived from 2-iodobenzoic acid. epfl.chcas.cn For instance, the reactions of aliphatic acids with ethynylbenziodoxolones, which can be prepared from 2-iodobenzoic acid, lead to decarboxylative alkynylation products. cas.cn

Decarboxylative acylarylation, another important transformation, has also been achieved using systems involving this compound. mdpi.com

This compound has found application as a catalyst in oxyalkenylation and oxyarylation reactions. mdpi.comiapchem.org These reactions involve the simultaneous formation of a C-O and a C-C bond across a double or triple bond.

Asymmetric Intramolecular α-Cyclopropanation

This compound serves as a catalyst in specialized reactions such as the asymmetric intramolecular α-cyclopropanation of aldehydes. mdpi.comresearchgate.net This process is crucial for constructing bicyclo[3.1.0]hexane structures, which are privileged scaffolds in various complex molecules. In this transformation, an α-iodo aldehyde can be utilized as a donor/acceptor carbene equivalent. nih.gov This intermediate, when activated by a chiral amine, engages in a formal [2+1] annulation with a double bond already present in the molecule. nih.gov The concept of employing an α-iodo iminium, derived from the aldehyde, as a surrogate for a carbene has proven to be a powerful strategy for developing new chemical reactions. nih.gov

Selective Oxidation of Baylis-Hillman Adducts

A significant application of this compound is in the selective oxidation of Baylis-Hillman adducts. An efficient and environmentally friendly protocol has been developed that uses a catalytic amount of IBA. rsc.orgrsc.org In this system, IBA is converted in situ to the more potent o-iodoxybenzoic acid (IBX) by a co-oxidant, typically Oxone (2KHSO₅·KHSO₄·K₂SO₄). rsc.orgresearchgate.net This method facilitates the oxidation of primary and secondary Baylis-Hillman alcohols into their corresponding carbonyl compounds, such as aldehydes and ketones, in good to excellent yields. rsc.orgresearchgate.net

This catalytic approach is highly advantageous as it avoids the direct use of the potentially explosive and poorly soluble IBX and circumvents the need for toxic heavy metals. rsc.orgrsc.org The reaction tolerates a wide array of substituents on the substrates, demonstrating its high selectivity and broad applicability. rsc.org

| Substrate (Baylis-Hillman Adduct) | Product (Keto Derivative) | Yield (%) | Reference |

|---|---|---|---|

| Adduct from methyl acrylate (B77674) and benzaldehyde | Corresponding keto derivative | 94 | researchgate.net |

| Adduct from ethyl acrylate and 4-chlorobenzaldehyde | Corresponding keto derivative | 92 | researchgate.net |

| Adduct from methyl acrylate and 4-methylbenzaldehyde | Corresponding keto derivative | 95 | researchgate.net |

| Adduct from methyl acrylate and 2-nitrobenzaldehyde | Corresponding keto derivative | 89 | researchgate.net |

| Adduct from methyl acrylate and 3-nitrobenzaldehyde | Corresponding keto derivative | 90 | researchgate.net |

Catalysis in Hydrolysis of Active Phosphorus Esters

This compound and its derivatives function as effective nucleophilic catalysts for the hydrolysis of active phosphorus esters. researchgate.netlookchem.com This catalytic cleavage is significant for the decomposition of organophosphorus compounds. researchgate.net Research has shown that these compounds are true catalysts, with reaction rates increasing as the catalyst concentration rises. lookchem.com The catalytic efficiency is often studied in the presence of micelle-forming surfactants like cetyltrimethylammonium chloride (CTAC). lookchem.com

Notably, the corresponding 2-iodoxybenzoic acids also catalyze this hydrolysis, exhibiting about 60-110% of the efficiency of their this compound counterparts. lookchem.commolaid.com This makes both forms of these iodine compounds potential agents for the decontamination of harmful phosphorus derivatives. lookchem.commolaid.com

| Compound Name | Abbreviation | Reference |

|---|---|---|

| p-nitrophenyl diphenyl phosphate | PNPDPP | lookchem.com |

| p-nitrophenyl isopropylphenylphosphinate | NPIPP | lookchem.com |

| p-nitrophenyl hexanoate | PNPH | lookchem.com |

Recyclability and Sustainability in this compound Catalysis

The use of this compound in catalysis is underscored by its favorable environmental profile. As nonmetallic oxidants, cyclic hypervalent iodine reagents like IBA are considered "green" and present a sustainable alternative to catalysts based on heavy metals. mdpi.comresearchgate.netresearchgate.net

A key feature contributing to its sustainability is its excellent recyclability. mdpi.comresearchgate.net In the course of the oxidation reactions, IBA is reduced to 2-iodobenzoic acid (2-IB). This byproduct can be conveniently recovered and re-oxidized back to the active IBA catalyst using an appropriate oxidant, such as Oxone, in an aqueous solution under mild conditions. mdpi.comrsc.org This ability to regenerate the catalyst from its byproduct without the need for external ligands (the adjacent carboxy group acts as an endogenous ligand) makes the process highly efficient and economical from both a chemical and environmental standpoint. mdpi.comresearchgate.net This closed-loop potential significantly reduces chemical waste and aligns with the principles of green chemistry. researchgate.net

V. Advanced Applications and Research Directions of 2 Iodosobenzoic Acid Derivatives

Applications in Complex Molecule Synthesis

The utility of 2-iodosobenzoic acid derivatives extends across various domains of complex molecule synthesis, enabling challenging transformations with high efficiency and selectivity.

Formation of Carbon-Carbon Bonds

Hypervalent iodine compounds derived from this compound are increasingly utilized in the formation of carbon-carbon bonds, a fundamental process in organic synthesis. illinois.edu While traditionally known as oxidizing agents, their role in C-C bond formation is an emerging area of research. illinois.edu For instance, 2-iodoxybenzoic acid (IBX) can mediate the oxidative cleavage of the C-C bond in 1,3-diols to furnish 1,2-diketones, which are valuable synthetic intermediates. organic-chemistry.org This reaction proceeds under mild, ambient conditions and is applicable to a range of substrates, including those with steric hindrance and various electronic properties. organic-chemistry.org

Ethynylbenziodoxolones (EBXs), which are cyclic hypervalent iodine reagents derived from 2-iodobenzoic acid, have proven to be versatile reagents for electrophilic alkynylation, a key method for creating carbon-carbon bonds. epfl.ch These reagents exhibit enhanced stability compared to other alkynyl iodonium (B1229267) salts. epfl.ch

Table 1: Examples of this compound Derivatives in C-C Bond Formation

| Derivative | Reaction Type | Substrate Example | Product Example | Key Features |

|---|---|---|---|---|

| 2-Iodoxybenzoic acid (IBX) | Oxidative C-C bond cleavage | 1,3-Diols | 1,2-Diketones | Mild conditions, high yields. organic-chemistry.org |

| Ethynylbenziodoxolones (EBXs) | Electrophilic alkynylation | Various nucleophiles | Alkynylated compounds | Enhanced stability. epfl.ch |

Construction of Diverse Heterocyclic Systems

Derivatives of this compound play a crucial role in the synthesis of a wide array of heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules. chemimpex.comorganic-chemistry.org IBX-mediated transformations are particularly effective in constructing diverse heterocyclic systems. orientjchem.orgresearchgate.netorientjchem.org

For example, Dess-Martin periodinane (DMP) facilitates the intramolecular cyclization of phenolic azomethines to produce substituted benzoxazoles and benzothiazoles at room temperature. organic-chemistry.org This method is rapid and efficient, providing high-purity products. organic-chemistry.org DMP has also been employed in cascade cyclizations to create polycyclic heterocycles. scripps.edu Furthermore, IBX has been utilized in the synthesis of quinazolinones and 3,4-dihydroquinazolines. mdpi.com

Research has also demonstrated the use of IBX in the synthesis of trifluoromethylated ketones from the corresponding alcohols, which are precursors for various heterocyclic systems. frontiersin.org The oxidation step using IBX proved to be effective for a range of substrates, including those containing pyridine, indole, furan, and thiophene (B33073) rings. frontiersin.org

Table 2: Heterocyclic Systems Synthesized Using this compound Derivatives

| Derivative | Heterocyclic System | Reaction Type | Reference |

|---|---|---|---|

| Dess-Martin periodinane (DMP) | Benzoxazoles, Benzothiazoles | Intramolecular cyclization | organic-chemistry.org |

| Dess-Martin periodinane (DMP) | Polycyclic heterocycles | Cascade cyclization | scripps.edu |

| 2-Iodoxybenzoic acid (IBX) | Quinolines, Quinoxalines | Oxidative cyclization | frontiersin.org |

| 2-Iodoxybenzoic acid (IBX) | Quinazolinones | Oxidative C-N bond formation | mdpi.com |

Oxidative Coupling Reactions

Oxidative coupling reactions mediated by hypervalent iodine reagents derived from this compound have emerged as powerful methods for constructing biaryl compounds and other complex molecules. core.ac.uknih.govfrontiersin.org These reactions often proceed without the need for pre-functionalized starting materials, offering a more direct synthetic route. core.ac.uk

IBX, in conjunction with other reagents, has been used for the C-H arylation of naphthoquinones using arylhydrazines as the aryl source. mdpi.com The proposed mechanism involves the generation of an aryl radical through the oxidation of the arylhydrazine by IBX. mdpi.com In some cases, this compound has been used catalytically with a co-oxidant like Oxone® for benzylic C-H oxidation to form carbonyl compounds. researchgate.netnsf.gov

Furthermore, hypervalent iodine reagents have been employed in domino reactions that combine cyclization with oxidative coupling, enabling the rapid assembly of complex structures like dicoumarins. core.ac.uk

Stereoselective Transformations

The development of chiral hypervalent iodine reagents derived from 2-iodobenzoic acid has opened new avenues for asymmetric synthesis, allowing for a high degree of stereochemical control in various transformations. thieme-connect.comacs.org These chiral reagents have been successfully applied in a range of stereoselective reactions, including oxidative phenol (B47542) dearomatization, α-functionalization of carbonyl compounds, and difunctionalization of alkenes. thieme-connect.com

Lactate-based chiral hypervalent iodine reagents have been used for the stereoselective intramolecular diamination of alkenes, providing access to chiral vicinal diamines. nih.gov These reagents have also been instrumental in the total synthesis of natural products, such as (12R)- and (12S)-12-hydroxymonocerins, through stereoselective oxylactonization. rsc.org The incorporation of chirality into the hypervalent iodine reagent is typically achieved by attaching a chiral auxiliary to the iodoarene moiety. thieme-connect.com

Recent research has focused on creating novel chiral hypervalent iodine reagents, including those with sulfur-based chirality, to expand the scope of stereoselective transformations. thieme-connect.com Although challenges remain in the synthesis and stability of some of these reagents, they hold significant promise for future applications in asymmetric synthesis. thieme-connect.com

Functionalization and Derivatization of Biomolecules

The unique reactivity of this compound and its derivatives has been harnessed for the selective modification of complex biomolecules, including proteins and enzymes, providing valuable tools for chemical biology and drug development. chemimpex.com

Selective Modification of Proteins and Enzymes

This compound (IBA) and its derivatives have been employed for the site-selective modification and cleavage of proteins. IBA is a known reagent for cleaving proteins at tryptophan residues, although it can also cause some fragmentation at tyrosine sites. rsc.org This selective cleavage is a valuable tool in proteomics for protein sequencing and analysis. rsc.org

More recently, 2-iodoxybenzoic acid (IBX) has been used for the oxidative functionalization of tyrosine residues in peptides to synthesize DOPA (3,4-dihydroxyphenylalanine) and DOPA-containing peptidomimetics. mdpi.comresearchgate.net This transformation proceeds through a reactive DOPA quinone intermediate that can be trapped by nucleophiles. researchgate.net This methodology has been used to create novel peptidomimetics with potential antioxidant activity. researchgate.net

Furthermore, hypervalent iodine reagents are being explored for the development of new bioconjugation strategies. ox.ac.ukprinceton.edu Their ability to react under mild, biocompatible conditions makes them attractive for modifying proteins in their native environment. ox.ac.uk For instance, light-driven methods using carbon-centered radicals are being developed for site-selective protein editing, enabling the formation of carbon-carbon bonds with minimal damage to the protein. ox.ac.uk

Research in Enzyme Mechanisms and Protein Interactions

The distinct chemical properties of this compound and its related hypervalent iodine compounds make them valuable tools for studying the intricacies of enzyme function and protein structures. chemimpex.com Their ability to selectively modify biomolecules provides researchers with a method to probe active sites and understand complex biological interactions. chemimpex.com

One of the well-documented applications is the specific chemical cleavage of polypeptide chains at tryptophanyl residues. nih.gov The reaction proceeds through a two-step oxidation of the tryptophan residue, which leads to the formation of an iminospirolactone that subsequently hydrolyzes, breaking the peptide bond. nih.gov The resulting product is identified as N-acyldioxindolylalanine. nih.gov This selective fragmentation is a critical technique in protein sequencing and analysis. However, researchers have identified that a common impurity, o-iodoxybenzoic acid, can undesirably modify tyrosyl residues. nih.gov This has led to the development of improved purification and reaction protocols, such as pre-treating the reagent to eliminate the reactive contaminant, ensuring that only the tryptophanyl bonds are targeted. nih.gov